REACTION_CXSMILES
|
N[C:2]1[S:3][C:4]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][N:6]=1.N(OCCCCC)=O>O1CCOCC1>[S:3]1[C:4]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][N:6]=[CH:2]1
|
Name
|
|
Quantity
|
79 g
|
Type
|
reactant
|
Smiles
|
NC=1SC(=CN1)C(=O)OC
|
Name
|
|
Quantity
|
117 g
|
Type
|
reactant
|
Smiles
|
N(=O)OCCCCC
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
petroleum ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for a further half hour
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil which
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=NC=C1C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32 g | |
YIELD: CALCULATEDPERCENTYIELD | 44.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |